molecular formula C5H7ClF2O2S B2400894 2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride CAS No. 1785112-76-6

2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride

Cat. No. B2400894
CAS RN: 1785112-76-6
M. Wt: 204.62
InChI Key: QUAVNVZTKSUJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride” is a chemical compound with the molecular formula C5H7ClF2O2S . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C5H7ClF2O2S/c6-11(9,10)3-5(7,8)4-1-2-4/h4H,1-3H2 . This indicates the presence of cyclopropyl and difluoroethane groups in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 204.62 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

  • Palladium-Catalyzed Nucleophilic Substitutions : A study by Stolle et al. (1992) discusses the palladium(0) catalyzed nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides. This process generates cyclopropylideneethyl derivatives, which are valuable building blocks in synthetic chemistry.

  • Carbonic Anhydrase Inhibitors : In the context of medicinal chemistry, a study by Scozzafava et al. (2000) explores the reaction of perfluoroalkyl/arylsulfonyl chlorides with aromatic/heterocyclic sulfonamides, resulting in compounds that show strong affinities toward carbonic anhydrase isozymes, a critical enzyme in various physiological processes.

  • Cyclopropanethione Derivatives Synthesis : Block, Schwan, and Dixon (1992) investigated the synthesis of cyclopropanethione S-oxide and S,S-dioxide derivatives (Block, Schwan & Dixon, 1992). Their study provides insights into the geometries and stability of these compounds, which have implications in organic synthesis.

  • Hydrolysis and Reactions with Tertiary Amines : A study on the hydrolysis of cyclopropanesulfonyl chloride and its reactions with tertiary amines has been conducted by King, Lam, & Ferrazzi (1993). This research provides insight into the behavior of cyclopropane-containing compounds in organic synthesis.

  • Cyclopropyl-Containing Compounds Synthesis : Research by Chawner, Cases-Thomas & Bull (2017) describes the synthesis of cyclopropane-containing lead-like compounds, highlighting the importance of cyclopropanes in medicinal chemistry.

properties

IUPAC Name

2-cyclopropyl-2,2-difluoroethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF2O2S/c6-11(9,10)3-5(7,8)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAVNVZTKSUJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CS(=O)(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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